molecular formula C15H14N4O3 B12267517 N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12267517
M. Wt: 298.30 g/mol
InChI Key: ODGLGVYLHKHIOR-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, molecular recognition, and drug discovery . The compound’s structure includes a pyridazine ring fused with a pyrano ring, which contributes to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might start with the reaction of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperature, and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its fused pyrano-pyridazine structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in specific applications where other pyridazine derivatives might not be as effective .

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C15H14N4O3/c16-14(20)9-1-3-11(4-2-9)17-15(21)13-7-10-8-22-6-5-12(10)18-19-13/h1-4,7H,5-6,8H2,(H2,16,20)(H,17,21)

InChI Key

ODGLGVYLHKHIOR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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